4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid is an organic compound characterized by the molecular formula and a molecular weight of 165.14 g/mol. This compound features a five-membered pyrrolidine ring with a carboxylic acid group attached at the third carbon position, along with two fluorine atoms at the fourth carbon position. The presence of these fluorine atoms enhances its reactivity compared to non-fluorinated analogs, making it a compound of interest in various fields, particularly medicinal chemistry and organic synthesis .
The synthesis of 4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid typically involves several steps:
4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid has a variety of applications across different fields:
Several compounds share structural similarities with 4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid | Similar structure but different functional groups | Variations in reactivity due to position changes |
| 1-Methylpyrrolidine-3-carboxylic acid | Lacks fluorine substitutions | Different chemical properties |
| 4-Fluoro-1-methylpyrrolidine-3-carboxylic acid | Contains only one fluorine atom | Lower reactivity compared to the difluorinated version |
The uniqueness of 4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid lies in its dual fluorine substitution at the fourth carbon position. This feature significantly influences its chemical reactivity and stability, making it a valuable compound for various research and industrial applications .